2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methylpropyl (isobutyl) group. The acetamide moiety at position 2 contains a chlorine atom on the methylene carbon, contributing to its electrophilic reactivity.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13) |
InChI Key |
AVEOYIGQYANNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(O1)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetyl chloride with 5-(2-methylpropyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted oxadiazoles.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formula and weight inferred from structurally similar compounds in .
Pharmacological Potential
- Anticancer Activity : Chloroacetamide derivatives often exhibit cytotoxicity by alkylating cysteine residues in proteins. For instance, 2-chloro-N-(5-aryl-oxadiazol-2-yl)acetamides show IC50 values of 10–25 µM against leukemia cell lines .
- Antimicrobial Action : The isobutyl group’s hydrophobicity may enhance penetration into bacterial lipid bilayers, though activity is generally lower than trimethoxyphenyl or thiophene derivatives .
Biological Activity
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 50986559) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is . The structure features a chloro group and an oxadiazole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, studies have shown that compounds with oxadiazole rings can act as effective inhibitors of certain enzymes and cellular processes.
Antiproliferative Activity
A study exploring a library of 1,2,5-oxadiazole derivatives found that several compounds demonstrated significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair. Molecular docking studies supported these findings by illustrating the binding affinity of these compounds to the enzyme's active site .
Enzyme Inhibition
The biological activity of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide may also involve inhibition of specific kinases. For instance, related oxadiazole compounds have been reported as inhibitors of PI3K pathways, which are pivotal in cancer cell proliferation and survival .
Case Studies
- Anticancer Activity : In a controlled study, 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide was tested alongside other oxadiazole derivatives for their cytotoxic effects on cancer cells. The results indicated that this compound exhibited a dose-dependent decrease in cell viability in both HCT-116 and HeLa cell lines .
- Molecular Docking Studies : Computational analyses revealed that the compound could effectively bind to the active site of topoisomerase I. This interaction was hypothesized to disrupt the enzyme's function during DNA replication, leading to increased apoptosis in cancer cells .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
